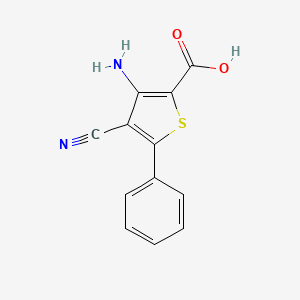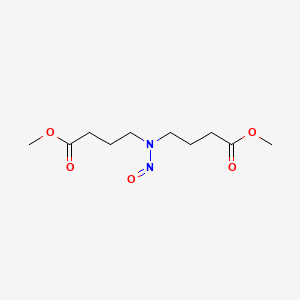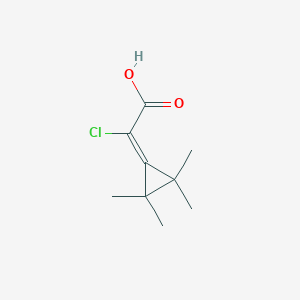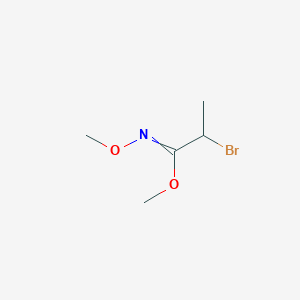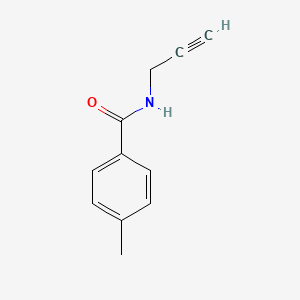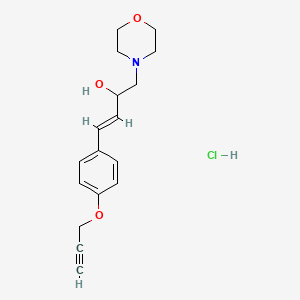![molecular formula C20H18N4 B14426861 (E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene] CAS No. 86317-68-2](/img/structure/B14426861.png)
(E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (-N=N-) linking two aromatic rings. This compound is particularly interesting due to its symmetrical structure and the presence of methyl groups on the aromatic rings, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] typically involves the reaction of 4-methylbenzenediazonium chloride with 1,4-phenylenediamine. The reaction is carried out in an aqueous medium, often under acidic conditions to maintain the stability of the diazonium salt. The reaction proceeds through a coupling mechanism where the diazonium group reacts with the amine group to form the diazene linkage.
Industrial Production Methods
On an industrial scale, the production of (E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] follows similar principles but is optimized for higher yields and purity. This may involve the use of continuous flow reactors, precise control of reaction temperatures, and the use of catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are employed to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
(E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy compounds.
Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted azobenzenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
(E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in photoresponsive materials and as a molecular switch.
Medicine: Studied for its potential use in drug delivery systems due to its ability to undergo reversible photoisomerization.
Industry: Employed in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of (E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] is primarily based on its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its E and Z isomers. This property is exploited in various applications, such as molecular switches and photoresponsive materials. The molecular targets and pathways involved in these processes are related to the interaction of the compound with light and its subsequent structural changes.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: The parent compound of the azobenzene family, lacking the methyl groups present in (E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene].
4,4’-Dimethoxyazobenzene: Similar structure but with methoxy groups instead of methyl groups.
4,4’-Dihydroxyazobenzene: Contains hydroxy groups, leading to different chemical properties.
Uniqueness
(E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] is unique due to the presence of methyl groups on the aromatic rings, which can influence its reactivity and stability. The symmetrical structure also contributes to its distinct properties, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
86317-68-2 |
|---|---|
Fórmula molecular |
C20H18N4 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(4-methylphenyl)-[4-[(4-methylphenyl)diazenyl]phenyl]diazene |
InChI |
InChI=1S/C20H18N4/c1-15-3-7-17(8-4-15)21-23-19-11-13-20(14-12-19)24-22-18-9-5-16(2)6-10-18/h3-14H,1-2H3 |
Clave InChI |
VMGWSFMTCBOGCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
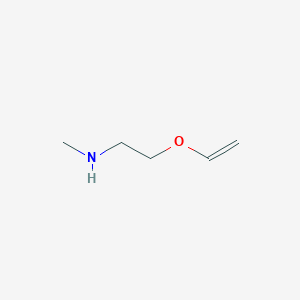
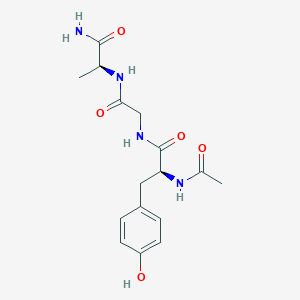
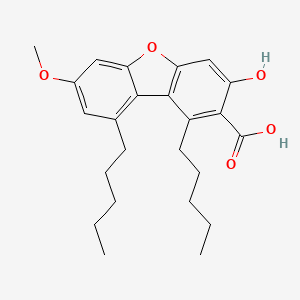
![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
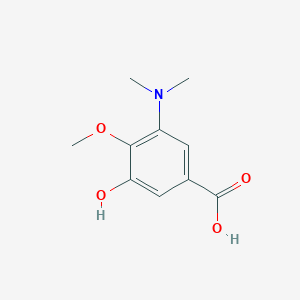
![[(4-Chlorophenyl)methylidene]propanedial](/img/structure/B14426825.png)
